molecular formula C11H7N5O2 B2391301 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one CAS No. 1239735-78-4

3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one

Cat. No.: B2391301
CAS No.: 1239735-78-4
M. Wt: 241.21
InChI Key: ZHAJRRZRFIOCTJ-UHFFFAOYSA-N
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Description

3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one is a heterocyclic compound that features a pyridazinone core linked to a pyridine ring through an oxadiazole moiety

Mechanism of Action

Target of Action

The primary target of the compound 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one, also known as EN300-6734343, is the α4β2 subunit-containing nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of signals in the nervous system. They are involved in various physiological processes including cognitive function and pain alleviation .

Mode of Action

EN300-6734343 acts as a positive allosteric modulator of α4β2 nAChRs . This means that it enhances the effect of the neurotransmitter acetylcholine on these receptors. Specifically, it potentiates acetylcholine-induced currents in cells expressing human α4β2 nAChRs . This modulation results in an increase in the potency of acetylcholine-related events .

Biochemical Pathways

By enhancing the action of acetylcholine at α4β2 nAChRs, EN300-6734343 likely influences the downstream effects of this neurotransmitter, potentially affecting neuronal excitability, synaptic plasticity, and neurotransmission .

Pharmacokinetics

The compound’s solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of EN300-6734343’s action are linked to its enhancement of acetylcholine’s effects at α4β2 nAChRs . In vivo, it has been shown to potentiate the analgesic efficacy of ABT-594 in rat models of various pain conditions . . These findings suggest that EN300-6734343 may have potential therapeutic applications in pain management and nicotine addiction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one typically involves the formation of the oxadiazole ring followed by its attachment to the pyridazinone core. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of 1,2,4-oxadiazoles with diverse functionalities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole or pyridazinone rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMSO or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings.

Scientific Research Applications

3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one is unique due to its combination of the pyridazinone core with the oxadiazole and pyridine rings. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O2/c17-9-4-3-8(14-15-9)11-13-10(16-18-11)7-2-1-5-12-6-7/h1-6H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAJRRZRFIOCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239735-78-4
Record name 6-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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